molecular formula C20H16ClN3O B11326204 7-(3-chlorophenyl)-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one

7-(3-chlorophenyl)-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11326204
M. Wt: 349.8 g/mol
InChI Key: ISCGTTWWUJOEGP-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3-chlorophenyl group and a phenylamino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chloroaniline with anthranilic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

7-(3-chlorophenyl)-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-(3-chlorophenyl)-2-(phenylamino)-quinazolin-4(3H)-one: Similar structure but different position of the functional groups.

    7-(3-chlorophenyl)-2-(phenylamino)-quinazolin-6(5H)-one: Another structural isomer with different biological properties.

Uniqueness

7-(3-chlorophenyl)-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern and the presence of both a 3-chlorophenyl group and a phenylamino group

Properties

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

IUPAC Name

2-anilino-7-(3-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C20H16ClN3O/c21-15-6-4-5-13(9-15)14-10-18-17(19(25)11-14)12-22-20(24-18)23-16-7-2-1-3-8-16/h1-9,12,14H,10-11H2,(H,22,23,24)

InChI Key

ISCGTTWWUJOEGP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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